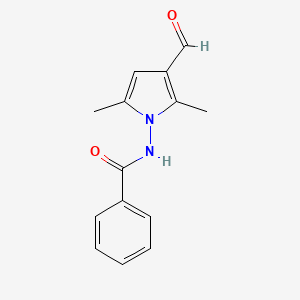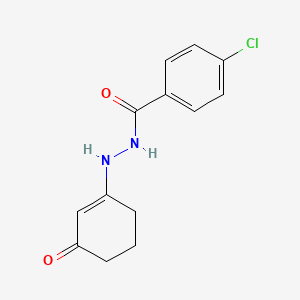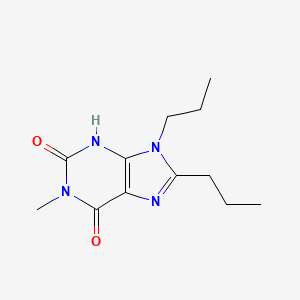![molecular formula C17H25NO2 B5749072 1-[(2,3,5-trimethylphenoxy)acetyl]azepane](/img/structure/B5749072.png)
1-[(2,3,5-trimethylphenoxy)acetyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,3,5-trimethylphenoxy)acetyl]azepane, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine class of compounds. It is a synthetic compound that has been used for scientific research purposes, specifically in the field of neuroscience.
作用机制
1-[(2,3,5-trimethylphenoxy)acetyl]azepane acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also has affinity for other serotonin receptors, including the 5-HT2B and 5-HT2C receptors. 1-[(2,3,5-trimethylphenoxy)acetyl]azepane has been found to increase the release of serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects:
1-[(2,3,5-trimethylphenoxy)acetyl]azepane has been found to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to produce visual hallucinations, altered perception of time and space, and changes in mood and emotion. 1-[(2,3,5-trimethylphenoxy)acetyl]azepane has also been found to increase heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
1-[(2,3,5-trimethylphenoxy)acetyl]azepane has several advantages for use in lab experiments, including its high affinity for the 5-HT2A receptor and its ability to produce specific effects on mood, cognition, and perception. However, 1-[(2,3,5-trimethylphenoxy)acetyl]azepane also has several limitations, including its potential for toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are several future directions for research on 1-[(2,3,5-trimethylphenoxy)acetyl]azepane, including the development of new compounds that target specific serotonin receptors, the investigation of the long-term effects of 1-[(2,3,5-trimethylphenoxy)acetyl]azepane on the brain, and the exploration of its potential therapeutic uses in the treatment of mood disorders. Additionally, further research is needed to better understand the mechanisms underlying the effects of 1-[(2,3,5-trimethylphenoxy)acetyl]azepane on the brain and to develop new methods for safely administering the compound in lab experiments.
In conclusion, 1-[(2,3,5-trimethylphenoxy)acetyl]azepane is a synthetic compound that has been used for scientific research purposes, specifically in the field of neuroscience. It has a high affinity for serotonin receptors and has been found to produce a range of biochemical and physiological effects. While 1-[(2,3,5-trimethylphenoxy)acetyl]azepane has several advantages for use in lab experiments, careful dosing is necessary to avoid adverse effects. There are several future directions for research on 1-[(2,3,5-trimethylphenoxy)acetyl]azepane, including the development of new compounds, the investigation of its long-term effects, and the exploration of its potential therapeutic uses.
合成方法
The synthesis of 1-[(2,3,5-trimethylphenoxy)acetyl]azepane involves several steps, starting with the reaction of 2,3,5-trimethylphenol with acetyl chloride to form 2,3,5-trimethylphenyl acetate. This compound is then reacted with azepane in the presence of a base to form 1-[(2,3,5-trimethylphenoxy)acetyl]azepane. The purity of 1-[(2,3,5-trimethylphenoxy)acetyl]azepane can be improved by recrystallization.
科学研究应用
1-[(2,3,5-trimethylphenoxy)acetyl]azepane has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. 1-[(2,3,5-trimethylphenoxy)acetyl]azepane has been used to study the role of the 5-HT2A receptor in the regulation of mood, cognition, and perception.
属性
IUPAC Name |
1-(azepan-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-10-14(2)15(3)16(11-13)20-12-17(19)18-8-6-4-5-7-9-18/h10-11H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLPPMZXANASFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCCCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(diphenylmethyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5749000.png)

![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanohydrazide](/img/structure/B5749009.png)
![3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5749018.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5749026.png)
![2-hydroxy-5-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5749040.png)


![2-{[4-(diethylamino)phenyl]amino}naphthoquinone](/img/structure/B5749078.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5749085.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5749091.png)
![1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5749094.png)
![N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycine](/img/structure/B5749099.png)
